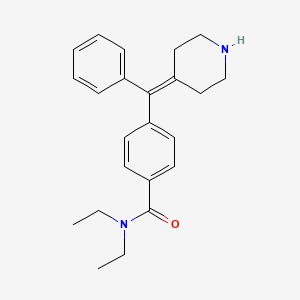
N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-M1000390 is a synthetic organic compound known for its selective agonistic activity on delta opioid receptors. It is a non-peptidic compound, meaning it does not contain peptide bonds, which are common in many biological molecules. AR-M1000390 is derived from SNC-80, another delta opioid receptor agonist.
Preparation Methods
The synthesis of AR-M1000390 involves several steps, starting from basic organic compounds. The key synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Substitution Reactions: Various substitution reactions are carried out to introduce functional groups such as phenyl and benzamide onto the piperidine ring.
Final Assembly: The final step involves the coupling of the substituted piperidine with other organic molecules to form AR-M1000390.
The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using large reactors and optimizing conditions to maximize yield and purity .
Chemical Reactions Analysis
AR-M1000390 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert AR-M1000390 into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AR-M1000390 has several scientific research applications, including:
Pain Management: Due to its selective agonistic activity on delta opioid receptors, AR-M1000390 is studied for its potential in managing pain without the side effects associated with other opioid receptors.
Neuroscience Research: The compound is used to study the role of delta opioid receptors in the brain and their involvement in various neurological processes.
Pharmacological Studies: AR-M1000390 is used in pharmacological studies to understand the mechanisms of opioid receptor activation and desensitization.
Drug Development: The compound serves as a lead compound for developing new drugs targeting delta opioid receptors for various therapeutic applications
Mechanism of Action
AR-M1000390 exerts its effects by selectively binding to delta opioid receptors in the human body. These receptors are part of the G protein-coupled receptor family and are involved in modulating pain perception and other physiological processes. Upon binding to the delta opioid receptors, AR-M1000390 activates intracellular signaling pathways that lead to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP). This results in decreased neuronal excitability and reduced pain perception .
Comparison with Similar Compounds
AR-M1000390 is unique due to its selective activity on delta opioid receptors and its non-peptidic nature. Similar compounds include:
SNC-80: Another delta opioid receptor agonist from which AR-M1000390 is derived.
ADL5747: A selective delta opioid receptor agonist with similar pharmacological properties.
ADL5859: Another delta opioid receptor agonist used in pain management research.
Compared to these compounds, AR-M1000390 has a lower tendency to induce receptor internalization and desensitization, making it a valuable tool for studying delta opioid receptor function and developing new therapeutic agents .
Properties
Molecular Formula |
C23H28N2O |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide |
InChI |
InChI=1S/C23H28N2O/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20/h5-13,24H,3-4,14-17H2,1-2H3 |
InChI Key |
SMUGAZNLKPFBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3 |
synonyms |
AR-M1000390 N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


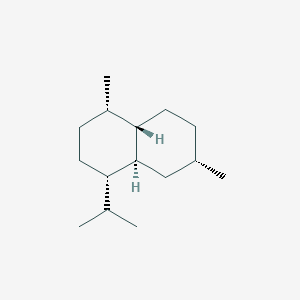




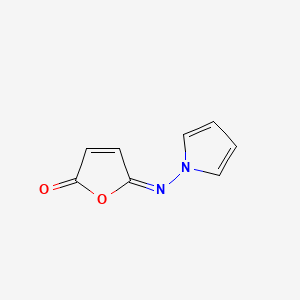
![(4R,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1243046.png)
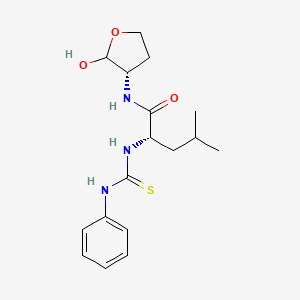
![2,5-Bis[2-benzimidazolylimino]-3a,6a-bis(2-pyridyl)-1,2,3,3a,4,5,6,6a-octahydroimidazo[4,5-d]imidazole](/img/structure/B1243049.png)

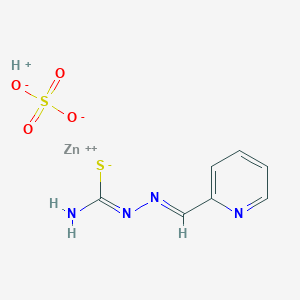

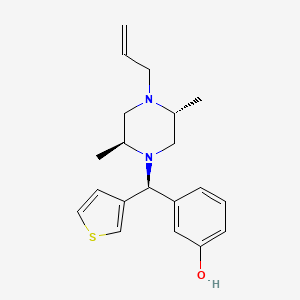
![[(S)-3-((S)-2-Mercapto-3-phenyl-propionylamino)-2-oxo-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl]-acetic acid](/img/structure/B1243057.png)
